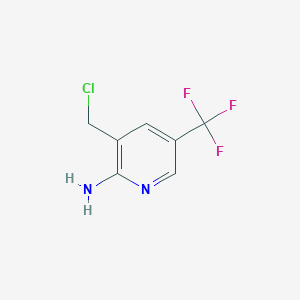

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-2-4-1-5(7(9,10)11)3-13-6(4)12/h1,3H,2H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACNMXIYBURRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps and Conditions:

| Step | Description | Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Chlorination of 2-chloro-5-(chloromethyl)pyridine | Chlorine gas, antimony trichloride (SbCl3) catalyst | 75–80 °C, chlorine feed rate 15–40 kg/h | Formation of 2-chloro-5-(trichloromethyl)pyridine |

| 2 | On-ring chlorination | SbCl3 catalyst, chlorine gas | 125–140 °C, chlorine feed rate 20–30 kg/h | 2,3-bis-chloro-5-(trichloromethyl)pyridine |

| 3 | Fluorination | Anhydrous hydrogen fluoride (HF) | 120–135 °C, HF to substrate mass ratio 1:1–2 | 2,3-bis-chloro-5-(trifluoromethyl)pyridine |

| 4 | Purification | Washing, steam distillation, pH adjustment (6–8), rectification | Standard purification | High purity product |

This process benefits from the use of antimony trichloride as a catalyst, which accelerates the on-ring chlorination step, reduces reaction time, and improves yield and product purity. The fluorination with HF converts trichloromethyl groups to trifluoromethyl groups effectively.

Method 2: Catalytic Hydrogenation of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine to 2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine Acetate

This method uses a cyano-substituted pyridine as a precursor and converts the nitrile group to an amino group via catalytic hydrogenation.

Key Process Details:

| Parameter | Details |

|---|---|

| Raw Material | 2-cyano-3-chloro-5-(trifluoromethyl)pyridine |

| Catalyst | Raney nickel |

| Solvent | Acetic acid (3–10 times substrate weight) |

| Hydrogenation Pressure | 0.02–0.3 MPa (low pressure) |

| Temperature | 50–120 °C |

| Catalyst Loading | 5–20% of substrate weight |

| Post-treatment | Filtration to remove catalyst, dilution with second solvent (e.g., toluene, xylene, hexane), crystallization, filtration |

This method is advantageous due to its mild conditions (low pressure), simple equipment requirements (glass or enamel reactors), and ease of product isolation. The process avoids significant dechlorination impurities and is suitable for industrial scale-up.

Method 3: Amination and Reduction from 2,3,6-Trichloro-5-(trifluoromethyl)pyridine

An alternative approach utilizes 2,3,6-trichloro-5-(trifluoromethyl)pyridine, a byproduct from other syntheses, as a starting material. This approach reduces costs by valorizing a byproduct.

Process Outline:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Amination of 2,3,6-trichloro-5-(trifluoromethyl)pyridine | Liquid ammonia or ammonia water, solvents (methanol, ethanol, toluene), 50–140 °C, 0.5–3.0 MPa, 6–12 h | Amination forms 2-amino-3,6-dichloro-5-(trifluoromethyl)pyridine |

| 2 | Reduction and dechlorination | Zinc powder, tetrabutylammonium bromide, hydrochloric acid, 30–35 °C, 4–6 h | Converts 3,6-dichloro derivative to 3-chloro derivative |

| 3 | Work-up | Neutralization with ammonia water, phase separation, washing, drying | Yields 2-amino-3-chloro-5-(trifluoromethyl)pyridine with >99% purity |

This method effectively reduces synthesis costs and uses relatively mild reaction conditions. The use of zinc powder and phase-transfer catalysts facilitates selective dechlorination.

Comparative Summary of Preparation Methods

| Feature | Method 1: Chlorination/Fluorination | Method 2: Catalytic Hydrogenation | Method 3: Amination/Reduction from Trichloro |

|---|---|---|---|

| Starting Material | 2-chloro-5-(chloromethyl)pyridine | 2-cyano-3-chloro-5-(trifluoromethyl)pyridine | 2,3,6-trichloro-5-(trifluoromethyl)pyridine (byproduct) |

| Key Catalyst | Antimony trichloride, HF | Raney nickel | Zinc powder, tetrabutylammonium bromide |

| Reaction Conditions | High temperature (75–140 °C), chlorine and HF gas | Mild temperature (50–120 °C), low pressure H2 | Moderate temperature (30–140 °C), moderate pressure ammonia |

| Advantages | High purity, improved yield, scalable | Simple equipment, mild conditions | Cost-effective, uses byproduct, selective dechlorination |

| Disadvantages | Use of corrosive gases, high temp | Requires Raney nickel catalyst | Multi-step, requires careful control of dechlorination |

Chemical Reactions Analysis

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including substitution, reduction, and oxidation reactions. For instance, it can react with palladium catalysts and potassium acetate in the presence of CH3BF3K to form different substituted pyridine derivatives . The compound’s trifluoromethyl group makes it particularly reactive in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions . Major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group enhances the pharmacological properties of drugs, contributing to their efficacy and selectivity. For instance, derivatives of trifluoromethylpyridines have been shown to possess unique biological activities due to the combination of the fluorine atom's physicochemical properties and the pyridine moiety's characteristics .

Clinical Applications

Several pharmaceutical products containing trifluoromethylpyridine derivatives have received market approval, with ongoing clinical trials for new candidates. The incorporation of this compound in drug formulations has been linked to improved therapeutic outcomes and reduced side effects .

Agricultural Chemicals

Enhancement of Agrochemicals

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine is utilized in formulating agrochemicals, significantly improving the efficacy of pesticides and herbicides. This compound contributes to crop protection by enhancing pest resistance and increasing crop yields. Notably, it has been integrated into various commercial herbicides that selectively control weeds while minimizing damage to crops .

Case Studies

- Fluazifop-butyl : This was one of the first trifluoromethylpyridine derivatives introduced in the agrochemical market, showcasing effective pest control capabilities .

- Bicyclopyrone : A selective herbicide that utilizes this compound for controlling specific weed species while being safe for cereals .

Material Science

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors due to the presence of the trifluoromethyl group .

Research Reagents

Facilitating Organic Synthesis

In laboratory settings, this compound acts as a reagent in organic synthesis, facilitating complex chemical reactions essential for medicinal chemistry research. Its role in synthesizing various organic compounds is invaluable for researchers aiming to explore novel therapeutic agents .

Fluorinated Compounds

Applications in Imaging and Diagnostics

The trifluoromethyl group imparts unique characteristics that are advantageous for creating fluorinated compounds used in medical imaging and diagnostics. These compounds are increasingly valuable due to their ability to enhance contrast in imaging techniques .

Data Table: Summary of Applications

| Application Area | Description | Notable Examples |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis targeting neurological disorders | Various approved drugs |

| Agricultural Chemicals | Enhances efficacy of pesticides/herbicides | Fluazifop-butyl, Bicyclopyrone |

| Material Science | Development of advanced materials with enhanced properties | Polymers, coatings |

| Research Reagents | Acts as a reagent in organic synthesis | Medicinal chemistry research |

| Imaging & Diagnostics | Used in creating fluorinated compounds for medical imaging | Various fluorinated imaging agents |

Mechanism of Action

The mechanism of action of 2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes . This property is particularly useful in drug design, as it can improve the bioavailability and efficacy of pharmaceutical agents. The compound can also act as a ligand, forming complexes with metal ions that can catalyze various biochemical reactions . These interactions are crucial in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Physicochemical Properties

Table 2: Physicochemical Data

Notes:

- LogP values correlate with lipophilicity; higher values indicate better membrane permeability.

- The trifluoromethoxy group in ’s compound reduces water solubility compared to trifluoromethyl analogs .

Research Findings and Contradictions

- Metabolic Stability : Chen et al. (2006) reported that trifluoromethyl groups reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo . However, nitro-substituted pyridines (e.g., ) are prone to nitroreductase-mediated degradation, limiting their utility .

- Toxicity Concerns: Chloromethyl derivatives may form reactive intermediates (e.g., alkylating agents), increasing genotoxicity risks compared to chloro analogs .

Biological Activity

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine (ACTF) is a pyridine derivative with notable biological activity, primarily due to its trifluoromethyl group, which enhances lipophilicity and biological membrane permeability. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, acting as an intermediate in the synthesis of various biologically active compounds.

- Molecular Formula : C6H4ClF3N2

- Molecular Weight : 196.56 g/mol

- Structure : The presence of the trifluoromethyl group significantly influences both the chemical reactivity and biological interactions of the compound.

The biological activity of ACTF is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group not only enhances the compound's lipophilicity but also facilitates its penetration into cellular membranes, allowing it to reach intracellular targets effectively. Research indicates that compounds with similar structures exhibit enhanced potency in inhibiting specific enzymes and receptors.

Biological Activity Overview

Research findings highlight several key areas where ACTF demonstrates biological activity:

- Antimicrobial Activity :

- Antiviral Activity :

- Insecticidal Activity :

- Enzymatic Inhibition :

Table 1: Antibacterial Activity of this compound

| Concentration (mg/L) | Bacterial Strain A (%) | Bacterial Strain B (%) | Bacterial Strain C (%) |

|---|---|---|---|

| 50 | 40 ± 1.2 | 26 ± 0.3 | 9 ± 2.7 |

| 100 | 57 ± 0.3 | 44 ± 3.0 | 53 ± 2.5 |

| 500 | 75 ± 0 | 50 ± 0 | 45 ± 2.9 |

*Data represents mean values from three independent experiments .

Table 2: Insecticidal Activity of Trifluoromethyl Pyridines

| Compound | Activity (%) at 500 mg/L |

|---|---|

| E1 | 50 ± 0 |

| E2 | 45 ± 2.9 |

| E3 | 75 ± 0 |

| F1 | 35 ± 0 |

*Insecticidal tests were performed in triplicates .

Case Studies

- Pharmaceutical Applications :

- Agricultural Applications :

Q & A

Q. How can researchers design bioassays to evaluate the compound’s antitumor potential?

- Methodological Answer : Screen against NCI-60 cancer cell lines using 72-hour exposure protocols. Compare IC₅₀ values with cisplatin controls. For in vivo models (e.g., xenografts), administer via IP injection (10–50 mg/kg) and monitor tumor volume reduction. Use SAR analysis to optimize substituents for enhanced efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.